4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine
Description
4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring linked to a 2,4,5-trimethylphenyl group via a sulfonyl bridge. The compound’s structure combines the electron-donating methyl substituents on the aromatic ring with the polar sulfonyl and morpholine moieties, resulting in distinct physicochemical and biological properties. Its synthesis typically involves nucleophilic aromatic substitution or sulfonylation reactions, as seen in analogous compounds . The 2,4,5-trimethylphenyl group enhances lipophilicity compared to other substituents (e.g., methoxy or nitro groups), influencing solubility, metabolic stability, and membrane permeability .
Properties
IUPAC Name |
4-(2,4,5-trimethylphenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-8-12(3)13(9-11(10)2)18(15,16)14-4-6-17-7-5-14/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVUMFQQOBCFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCOCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine typically involves the reaction of morpholine with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring can also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- The 2,4,6 arrangement may reduce rotational freedom, affecting binding to biological targets .
- 4-[(3,4,5-Trimethoxyphenyl)sulfonyl]morpholine : Methoxy groups are electron-donating, increasing polarity and hydrogen-bonding capacity. This contrasts with the methyl groups in the target compound, which are less polar but more lipophilic. Such differences impact solubility and pharmacokinetics .
Heteroatom Substitution in the Ring
- Thiomorpholine Analogues (e.g., 4-(4-nitrophenyl)thiomorpholine) : Replacing morpholine’s oxygen with sulfur (thiomorpholine) increases lipophilicity and introduces a metabolically labile site due to sulfur’s susceptibility to oxidation. This substitution can enhance tissue penetration but reduce metabolic stability compared to the target compound .
Functional Group Variations
- 4-[2-(Methylsulfonyl)phenyl]morpholine: The methylsulfonyl group is strongly electron-withdrawing, which may enhance electrophilic reactivity and alter interactions with enzymes or receptors.
- 4-[(4-Methylphenyl)sulfonyl]morpholine : A single methyl group on the phenyl ring reduces steric bulk compared to the 2,4,5-trimethyl derivative, possibly improving synthetic yield but diminishing hydrophobic interactions in binding pockets .
Table 1: Key Properties of Selected Sulfonylmorpholine Derivatives
*Estimated using fragment-based methods.
Biological Activity
4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential applications in treating various diseases, including cancer and bacterial infections. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to inhibit certain enzymes and receptors, which can lead to various therapeutic effects. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit enzymes involved in bacterial cell wall synthesis or other metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Research indicates that this compound shows significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study reported the compound's effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The compound has demonstrated promising anticancer activity in vitro. In a series of experiments involving different cancer cell lines, it was found to have GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 μM to 28.7 μM across various types of cancer cells including breast and lung cancer . These findings suggest a selective cytotoxic effect that could be leveraged in cancer therapies.
Anti-inflammatory Effects
Sulfones, including derivatives like this compound, have been associated with anti-inflammatory actions. This compound may exert these effects through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Study on Antitumor Effects
A recent study evaluated the antitumor efficacy of this compound on several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. For example:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
| MDA-MB-435 (Breast) | 15.1 |
These results support further investigation into its use as a potential chemotherapeutic agent .
Antibacterial Activity Assessment
In another study focused on antimicrobial properties, this compound was tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against S. aureus, indicating potent antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
